molecular formula C82H90N8O2S5 B12813299 2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B12813299
M. Wt: 1380.0 g/mol
InChI Key: AQGSDAUCGRTLKJ-ZANQYWCJSA-N
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Description

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound. It features multiple functional groups and a large, intricate molecular structure, making it a subject of interest in advanced chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:

    Formation of the indene core: This could involve cyclization reactions.

    Introduction of the dicyanomethylidene group: This might be achieved through nucleophilic substitution or addition reactions.

    Attachment of the ethylhexyl and undecyl groups: These steps could involve alkylation reactions.

Industrial Production Methods

Given the complexity of the compound, industrial production would require precise control over reaction conditions, including temperature, pressure, and the use of catalysts. The scalability of the synthesis would depend on the efficiency and yield of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms or the indene core.

    Reduction: Reduction reactions could target the dicyanomethylidene group or other electron-deficient sites.

    Substitution: Various substitution reactions might occur, especially at the positions with alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Potentially as a probe for biological systems due to its unique structure.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Possible use in materials science or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways might include:

    Binding to specific proteins or enzymes: Affecting their activity.

    Interacting with cellular membranes: Altering their properties.

    Modulating signaling pathways: Influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Other indene derivatives: Such as indene itself or simpler indene-based compounds.

    Dicyanomethylidene compounds: Including those with different core structures.

    Sulfur-containing heterocycles: Like thiophenes or thiazoles.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and large alkyl chains. This complexity may confer unique properties and reactivity compared to simpler analogs.

Properties

Molecular Formula

C82H90N8O2S5

Molecular Weight

1380.0 g/mol

IUPAC Name

2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C82H90N8O2S5/c1-7-13-17-19-21-23-25-27-29-41-59-63(43-61-65(53(45-83)46-84)55-37-31-33-39-57(55)75(61)91)93-81-73-79(95-77(59)81)67-69-70(88-97-87-69)68-72(71(67)89(73)49-51(11-5)35-15-9-3)90(50-52(12-6)36-16-10-4)74-80(68)96-78-60(42-30-28-26-24-22-20-18-14-8-2)64(94-82(74)78)44-62-66(54(47-85)48-86)56-38-32-34-40-58(56)76(62)92/h31-34,37-40,43-44,51-52H,7-30,35-36,41-42,49-50H2,1-6H3/b61-43-,62-44-

InChI Key

AQGSDAUCGRTLKJ-ZANQYWCJSA-N

Isomeric SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC=CC=C1C9=C(C#N)C#N)CC(CCCC)CC)CC(CCCC)CC)/C=C/1\C(=O)C2=CC=CC=C2C1=C(C#N)C#N

Canonical SMILES

CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC=CC=C1C9=O)CC(CC)CCCC)CC(CC)CCCC)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O

Origin of Product

United States

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